5-氧代-1-苯基-2,5-二氢-1H-吡唑-3-羧酸甲酯

描述

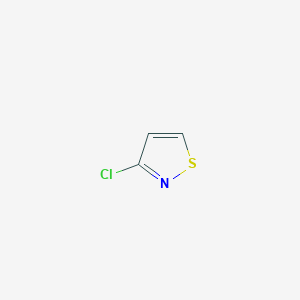

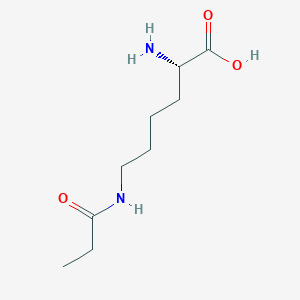

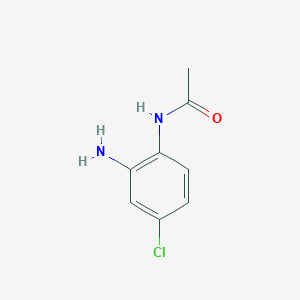

“Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.20900 . The compound is part of the pyrazole family, which is a class of compounds that have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds like “methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .科学研究应用

杂环化学和合成

5-氧代-1-苯基-2,5-二氢-1H-吡唑-3-羧酸甲酯由于其反应性,在杂环化合物的合成中用作有价值的构建基块。该化合物已被发现有助于制备各种杂环骨架,包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺吡喃,突出了其在合成不同杂环中的多功能性 (Gomaa & Ali, 2020)。这种反应性促进了在温和反应条件下从多种前体生成氰亚甲基染料,证明了该化合物在杂环和染料合成中的效用。

有机金属化学

在有机金属化学中,该化合物在第 5 族金属配合物的合成中得到应用,例如涉及钒、铌和钽的配合物。这些配合物被研究其模拟金属蛋白相互作用的潜力,展示了该化合物在促进我们对金属蛋白及其有机金属化学的理解中的作用 (Etienne, 1996)。

药物化学

5-氧代-1-苯基-2,5-二氢-1H-吡唑-3-羧酸甲酯衍生物表现出广泛的生物活性,使其成为有效的药物支架。这些衍生物的合成方法已被广泛综述,证明了它们在开发具有高疗效和降低微生物耐药性的新先导物中的重要性 (Sharma 等人,2021)。它们在药物化学中的应用突出了该化合物在生成新的治疗剂中的作用。

抗癌剂的开发

涉及该化合物的 Knoevenagel 缩合反应一直是抗癌剂开发中的关键方法。该反应能够合成 α, β‐不饱和酮/羧酸,从而生成具有显着抗癌活性的生物学上引人入胜的分子 (Tokala 等人,2022)。该化合物在抗癌研究中的贡献强调了其在药物发现和开发中的重要性。

未来方向

The future directions for “methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” could involve further exploration of its synthesis techniques and biological activity related to pyrazole derivatives . This could potentially lead to the development of new drugs and applications in various fields of science.

作用机制

Target of Action

Similar compounds have been found to interact with protein receptors

Mode of Action

It’s likely that the compound interacts with its targets through conventional hydrogen bonds , causing changes in the target’s function. More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Similar compounds have been found to influence various biological activities

Result of Action

Similar compounds have shown various biological activities . More research is needed to understand the specific effects of this compound.

属性

IUPAC Name |

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMGCUMSMUHWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the synthetic route for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as described in the research?

A1: The research paper outlines a one-pot synthesis method for this compound. [] This involves reacting equal amounts of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions. A mixture of toluene and dichloromethane is used as the solvent, and the reaction proceeds for 2 hours.

Q2: What crystallographic information is available for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

A2: The compound crystallizes from ethanol solution in the monoclinic space group P21/c. [] Its unit cell dimensions are: a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°. The unit cell volume (V) is 1018.5(3) Å3, and the number of molecules per unit cell (Z) is 4.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)